L-703014

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L 703014 ist ein Fibrinogenrezeptor-Antagonist, der sowohl als parenterales als auch als orales Antithrombotikum Potenzial gezeigt hat. Es ist bekannt für seine hohe Affinität zum Fibrinogenrezeptor mit einem IC50-Wert von 94 nM . Diese Verbindung wurde auf ihre Fähigkeit untersucht, die Plättchenaggregation zu verhindern, was sie zu einem vielversprechenden Kandidaten für die Behandlung thrombotischer Erkrankungen macht.

Herstellungsmethoden

Die Synthese von L 703014 umfasst mehrere Schritte, darunter die Verwendung der Methanol-Fällung von Hundeplasmaproteinen, gefolgt von der Hochleistungsflüssigkeitschromatographie (HPLC) mit einer automatisierten Säulenwechseltechnik . Die Verbindung wird im Hund nicht metabolisiert und über die Nieren und die Galle ausgeschieden . Industrielle Produktionsmethoden für L 703014 sind nicht allgemein dokumentiert, aber die Synthese beinhaltet typischerweise die Verwendung von organischen Lösungsmitteln und Reagenzien unter kontrollierten Bedingungen.

Vorbereitungsmethoden

The synthesis of L 703014 involves several steps, including the use of methanol precipitation of dog plasma proteins followed by high-performance liquid chromatography (HPLC) with an automated column switching technique . The compound is not metabolized in the dog and is eliminated through the kidneys and bile . Industrial production methods for L 703014 are not widely documented, but the synthesis typically involves the use of organic solvents and reagents under controlled conditions.

Analyse Chemischer Reaktionen

L 703014 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Methanol, Epinephrin und Kollagen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, beziehen sich typischerweise auf die Hemmung der Plättchenaggregation und die Verhinderung der Thrombusbildung .

Wissenschaftliche Forschungsanwendungen

L 703014 wurde umfassend auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung für die Untersuchung von Fibrinogenrezeptor-Antagonisten verwendet. In der Biologie wird es verwendet, um die Mechanismen der Plättchenaggregation und Thrombusbildung zu untersuchen. In der Medizin wird L 703014 als potenzielle Behandlung für thrombotische Erkrankungen untersucht. In der Industrie wird es bei der Entwicklung neuer Antithrombotika eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von L 703014 beinhaltet seine Bindung an den Fibrinogenrezeptor auf den Blutplättchen, wodurch die Bindung von Fibrinogen und die anschließende Plättchenaggregation verhindert wird . Diese Hemmung der Plättchenaggregation ist entscheidend, um die Bildung von Blutgerinnseln und Thrombusbildung zu verhindern. Zu den molekularen Zielstrukturen von L 703014 gehört der Glykoprotein-IIb/IIIa-Rezeptorkomplex auf den Blutplättchen .

Wissenschaftliche Forschungsanwendungen

L 703014 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying fibrinogen receptor antagonists. In biology, it is used to investigate the mechanisms of platelet aggregation and thrombus formation. In medicine, L 703014 is being explored as a potential treatment for thrombotic disorders. In industry, it is used in the development of new antithrombotic agents .

Wirkmechanismus

The mechanism of action of L 703014 involves its binding to the fibrinogen receptor on platelets, thereby preventing the binding of fibrinogen and subsequent platelet aggregation . This inhibition of platelet aggregation is crucial for preventing the formation of blood clots and thrombus formation. The molecular targets of L 703014 include the glycoprotein IIb/IIIa receptor complex on platelets .

Vergleich Mit ähnlichen Verbindungen

L 703014 ist einzigartig in seiner hohen Affinität zum Fibrinogenrezeptor und seinem Potenzial als sowohl parenterales als auch orales Antithrombotikum . Ähnliche Verbindungen umfassen andere Fibrinogenrezeptor-Antagonisten wie L 704326 und MK 852 . Diese Verbindungen hemmen auch die Plättchenaggregation, können sich aber in ihren pharmakokinetischen Eigenschaften und klinischen Anwendungen unterscheiden.

Eigenschaften

CAS-Nummer |

142638-79-7 |

|---|---|

Molekularformel |

C24H34N4O4 |

Molekulargewicht |

442.6 g/mol |

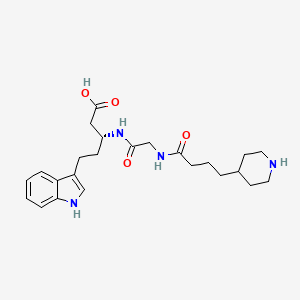

IUPAC-Name |

(3R)-5-(1H-indol-3-yl)-3-[[2-(4-piperidin-4-ylbutanoylamino)acetyl]amino]pentanoic acid |

InChI |

InChI=1S/C24H34N4O4/c29-22(7-3-4-17-10-12-25-13-11-17)27-16-23(30)28-19(14-24(31)32)9-8-18-15-26-21-6-2-1-5-20(18)21/h1-2,5-6,15,17,19,25-26H,3-4,7-14,16H2,(H,27,29)(H,28,30)(H,31,32)/t19-/m1/s1 |

InChI-Schlüssel |

CEYGRENFNCKRRG-LJQANCHMSA-N |

SMILES |

C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O |

Isomerische SMILES |

C1CNCCC1CCCC(=O)NCC(=O)N[C@H](CCC2=CNC3=CC=CC=C32)CC(=O)O |

Kanonische SMILES |

C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

142638-79-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1H-Indole-3-pentanoic acid, beta-((((1-oxo-4-(4-piperidinyl)butyl)amino)acetyl)amino)-, (R)- L 703,014 L 703014 L-703,014 L-703014 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.